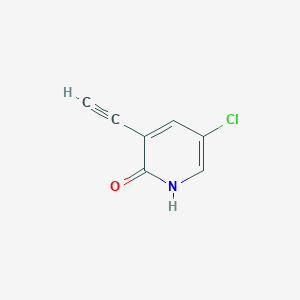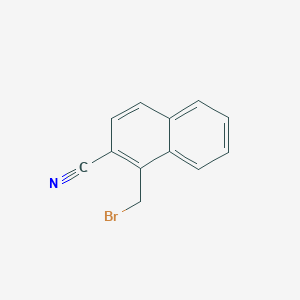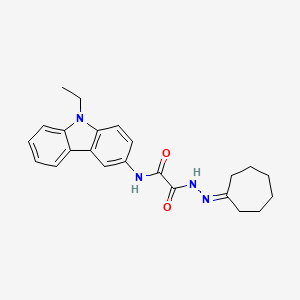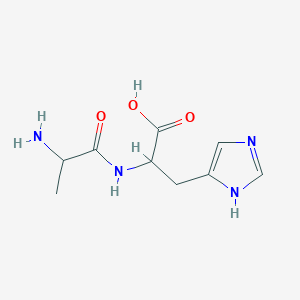
5-Chloro-3-ethynylpyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-ethynylpyridin-2-ol is a chemical compound with the molecular formula C7H4ClNO and a molecular weight of 153.57 g/mol It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
The synthesis of 5-Chloro-3-ethynylpyridin-2-ol typically involves the chlorination of pyridine derivatives followed by ethynylation. One common method starts with the chlorination of 2-aminopyridine to produce 2-amino-3,5-dichloropyridine. This intermediate undergoes further reactions, including diazotization and Sandmeyer reactions, to yield this compound . Industrial production methods often involve the use of solvents like sulfolane and dimethyl sulfoxide, with cesium fluoride and potassium fluoride as fluorinating agents .
Analyse Des Réactions Chimiques
5-Chloro-3-ethynylpyridin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common reagents used in these reactions include Grignard reagents, acetic anhydride, and lithium fluoride . Major products formed from these reactions include 2-substituted pyridines and pyridine N-oxides .
Applications De Recherche Scientifique
5-Chloro-3-ethynylpyridin-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: It is used in the production of dyes, solvents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-ethynylpyridin-2-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
5-Chloro-3-ethynylpyridin-2-ol can be compared with other similar compounds, such as:
5-Chloro-3-ethynylpyridin-2-amine: This compound has a similar structure but contains an amine group instead of a hydroxyl group.
5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol: This derivative includes a trimethylsilyl group, which can affect its reactivity and applications.
Propriétés
Formule moléculaire |
C7H4ClNO |
|---|---|
Poids moléculaire |
153.56 g/mol |
Nom IUPAC |
5-chloro-3-ethynyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H4ClNO/c1-2-5-3-6(8)4-9-7(5)10/h1,3-4H,(H,9,10) |
Clé InChI |
NOQSLPKIEMLMEK-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CNC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12496385.png)
![{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12496392.png)
![5-(4-chloro-2-fluorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12496411.png)
![N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B12496419.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B12496426.png)

![Tert-butyl [1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate](/img/structure/B12496434.png)
![4-(1,3-benzoxazol-2-yl)-N-[(E)-(4-ethoxyphenyl)methylidene]aniline](/img/structure/B12496436.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12496467.png)


![Ethyl 5-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496484.png)
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-fluorobenzoate](/img/structure/B12496487.png)
